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molecular formula C13H9ClFN3 B8402050 2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine

2-Chloro-7-(2-fluorobenzyl)imidazo[1,5-b]pyridazine

Cat. No. B8402050
M. Wt: 261.68 g/mol
InChI Key: CFZMBRPPEPBJAE-UHFFFAOYSA-N
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Patent
US09150580B2

Procedure details

65.00 g (248.79 mmol) of the compound obtained in Example 2A were initially charged in sulfolane (780 ml), 185.52 ml (1.990 mol) of phosphorus oxychloride were added and the mixture was then stirred at 100° C. for 3 h. Excess phosphorus oxychloride was then distilled off under high vacuum, and the residue was taken up in ethyl acetate and added to a saturated aqueous sodium bicarbonate solution. The mixture was diluted with water and then extracted with ethyl acetate. The organic phases were combined, washed with water, dried and concentrated. The residue was purified by chromatography on silica gel (mobile phase:dichloromethane/methanol 20:1→5:1 (v/v)), then washed once more with water and purified once more by chromatography on silica gel (mobile phase:dichloromethane/methanol 100:1 v/v). This gave 23.6 g of the target compound (36% of theory).
Name
compound
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
185.52 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([NH:11][CH2:12][C:13]1[CH:18]=[CH:17][C:16](=O)[NH:15][N:14]=1)=O.P(Cl)(Cl)([Cl:22])=O>S1(CCCC1)(=O)=O>[Cl:22][C:16]1[CH:17]=[CH:18][C:13]2[N:14]([C:9]([CH2:8][C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[F:1])=[N:11][CH:12]=2)[N:15]=1

Inputs

Step One
Name
compound
Quantity
65 g
Type
reactant
Smiles
FC1=C(C=CC=C1)CC(=O)NCC1=NNC(C=C1)=O
Name
Quantity
780 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
185.52 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was then stirred at 100° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess phosphorus oxychloride was then distilled off under high vacuum
ADDITION
Type
ADDITION
Details
added to a saturated aqueous sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
The mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (mobile phase:dichloromethane/methanol 20:1→5:1 (v/v))
WASH
Type
WASH
Details
washed once more with water
CUSTOM
Type
CUSTOM
Details
purified once more by chromatography on silica gel (mobile phase:dichloromethane/methanol 100:1 v/v)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC=1C=CC=2N(N1)C(=NC2)CC2=C(C=CC=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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